molecular formula C10H10N2O3 B2479539 Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate CAS No. 1263062-28-7

Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B2479539
CAS No.: 1263062-28-7
M. Wt: 206.201
InChI Key: GOAXTDXUEGHEHO-UHFFFAOYSA-N
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Description

Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for imidazo[1,2-a]pyridines involves the cycloisomerization of N-propargylpyridiniums. This method is efficient and can be performed under ambient, aqueous, and metal-free conditions. The reaction is promoted by sodium hydroxide and yields the desired product in a short time . Another method involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones, followed by reduction and derivatization .

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridines often employs catalytic routes using metals such as copper, iron, gold, ruthenium, and palladium. These methods, however, face challenges related to product separation and the use of undesirable solvents .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are often carried out under mild conditions to preserve the integrity of the imidazo[1,2-a]pyridine scaffold .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound, known for its wide range of biological activities.

    7-Methoxyimidazo[1,2-a]pyridine: A closely related compound with similar properties but lacking the carboxylate group.

    Methyl imidazo[1,2-a]pyridine-6-carboxylate: Similar to the target compound but without the methoxy group

Uniqueness

Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate is unique due to the presence of both methoxy and carboxylate groups, which can enhance its biological activity and specificity. These functional groups can also influence the compound’s solubility and stability, making it a valuable scaffold for drug development .

Properties

IUPAC Name

methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-8-5-9-11-3-4-12(9)6-7(8)10(13)15-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAXTDXUEGHEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CN2C=C1C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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